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Compound of Interest

Compound Name: 2-Amino-4-methylheptanamide

Cat. No.: B13636305

Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction
Chiral α-amino amides are pivotal structural motifs in a vast array of pharmaceuticals and

biologically active compounds. Their stereochemistry often dictates their pharmacological

activity, making enantioselective synthesis a critical aspect of modern drug discovery and

development. This application note provides a comprehensive guide to the asymmetric

synthesis of (S)-2-Amino-4-methylheptanamide, a non-proteinogenic amino amide with

potential applications in medicinal chemistry. The presented protocol leverages the well-

established and robust methodology of diastereoselective synthesis using a chiral sulfinamide

auxiliary, offering high stereocontrol and good overall yields. This guide is designed to provide

both the theoretical underpinnings and practical, step-by-step instructions for researchers in the

field.

Strategic Overview
The synthesis of the target molecule, (S)-2-Amino-4-methylheptanamide, is approached

through a multi-step sequence commencing with the preparation of the requisite aldehyde side-

chain precursor. The core of the asymmetric induction is achieved via a diastereoselective
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Strecker reaction on an N-sulfinylimine derived from Ellman's chiral auxiliary, (S)-(-)-2-methyl-2-

propanesulfinamide. Subsequent hydrolysis of the resulting α-aminonitrile to the corresponding

amide, followed by the removal of the chiral auxiliary, affords the desired enantiomerically

enriched product.

Experimental Protocols
Part 1: Synthesis of 4-Methylheptanal (2)
The synthesis begins with the preparation of the aldehyde precursor, 4-methylheptanal, from

the commercially available 4-methylheptan-1-ol.

Protocol 1: Oxidation of 4-Methylheptan-1-ol

Reaction Setup: To a stirred solution of 4-methylheptan-1-ol (1.0 eq) in dichloromethane

(DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

Stir vigorously for 15 minutes. Separate the organic layer and extract the aqueous layer with

DCM (2 x 50 mL).

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate,

then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. The crude 4-methylheptanal (2) is of sufficient purity for the next step.
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Reagent MW ( g/mol )
Amount
(mmol)

Equivalents Volume/Mass

4-Methylheptan-

1-ol
130.23 10 1.0 1.30 g

Dess-Martin

Periodinane
424.14 12 1.2 5.09 g

Dichloromethane

(DCM)
- - - 50 mL

Part 2: Asymmetric Strecker Synthesis
This two-step sequence involves the formation of the chiral N-sulfinylimine followed by the

diastereoselective addition of cyanide.

Protocol 2: Synthesis of (S,E)-N-(4-Methylheptylidene)-2-methylpropane-2-sulfinamide (3)

Reaction Setup: To a solution of 4-methylheptanal (2) (1.0 eq) in anhydrous tetrahydrofuran

(THF, 0.5 M), add (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) and titanium(IV) ethoxide

(2.0 eq).

Reaction Conditions: Stir the mixture at room temperature for 12-18 hours.

Work-up: Pour the reaction mixture into an equal volume of brine and stir for 10 minutes.

Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

Purification: Separate the organic layer of the filtrate, wash with brine, dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by

flash column chromatography (Hexanes:Ethyl Acetate gradient) to afford the pure N-

sulfinylimine (3).
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Reagent MW ( g/mol )
Amount
(mmol)

Equivalents Volume/Mass

4-Methylheptanal 128.21 10 1.0 1.28 g

(S)-(-)-2-Methyl-

2-

propanesulfinami

de

121.21 10.5 1.05 1.27 g

Titanium(IV)

ethoxide
228.11 20 2.0 4.56 g

Anhydrous

Tetrahydrofuran

(THF)

- - - 20 mL

Protocol 3: Diastereoselective Cyanide Addition

Reaction Setup: To a solution of the N-sulfinylimine (3) (1.0 eq) in anhydrous THF (0.2 M) at

-78 °C, add a solution of diethylaluminum cyanide (1.5 eq, 1.0 M in toluene) dropwise.

Reaction Conditions: Stir the reaction mixture at -78 °C for 4-6 hours.

Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous

ammonium chloride. Allow the mixture to warm to room temperature and stir for 30 minutes.

Purification: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude α-

aminonitrile (4) is used in the next step without further purification.
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Reagent MW ( g/mol )
Amount
(mmol)

Equivalents Volume/Mass

(S,E)-N-(4-

Methylheptyliden

e)-2-

methylpropane-

2-sulfinamide

245.44 5 1.0 1.23 g

Diethylaluminum

cyanide (1.0 M in

toluene)

97.08 7.5 1.5 7.5 mL

Anhydrous

Tetrahydrofuran

(THF)

- - - 25 mL

Part 3: Hydrolysis and Deprotection
The final steps involve the conversion of the nitrile to the primary amide and the removal of the

chiral auxiliary.

Protocol 4: Hydrolysis of α-Aminonitrile to α-Amino Amide

Reaction Setup: Dissolve the crude α-aminonitrile (4) (1.0 eq) in a mixture of tert-butanol and

water (1:1, 0.2 M). Add potassium carbonate (3.0 eq).

Reaction Conditions: Cool the mixture to 0 °C and add hydrogen peroxide (30% aq. solution,

5.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

Work-up: Dilute the reaction with water and extract with ethyl acetate (3 x 40 mL). Combine

the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purification: Purify the crude product by flash column chromatography to yield the N-sulfinyl

amino amide (5).
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Reagent MW ( g/mol )
Amount
(mmol)

Equivalents Volume/Mass

α-Aminonitrile (4) ~272.48 5 1.0 ~1.36 g

Potassium

Carbonate
138.21 15 3.0 2.07 g

Hydrogen

Peroxide (30%)
34.01 25 5.0 ~2.8 mL

tert-

Butanol/Water
- - - 25 mL

Protocol 5: Deprotection of the N-Sulfinyl Group

Reaction Setup: Dissolve the N-sulfinyl amino amide (5) (1.0 eq) in methanol (0.2 M) and

cool to 0 °C.

Reaction Conditions: Add a solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq) dropwise. Stir the

reaction at room temperature for 1-2 hours.

Work-up: Concentrate the reaction mixture under reduced pressure.

Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final

product, (S)-2-Amino-4-methylheptanamide (6), as its hydrochloride salt.

Reagent MW ( g/mol )
Amount
(mmol)

Equivalents Volume/Mass

N-Sulfinyl amino

amide (5)
~290.49 3 1.0 ~0.87 g

HCl in 1,4-

Dioxane (4.0 M)
36.46 9 3.0 2.25 mL

Methanol - - - 15 mL

Chiral Analysis
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The enantiomeric excess of the final product can be determined by chiral High-Performance

Liquid Chromatography (HPLC).[1][2]

Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T).[2]

Mobile Phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and

aqueous buffer.

Detection: UV at 210 nm.

Diagrams
Overall Synthetic Scheme

Step 1: Oxidation

Step 2: Imine Formation Step 3: Strecker Reaction Step 4: Hydrolysis Step 5: Deprotection

4-Methylheptan-1-ol (1)
4-Methylheptanal (2)

Dess-Martin
periodinane

(S,E)-N-(4-Methylheptylidene)-
2-methylpropane-2-sulfinamide (3)

(S)-(-)-2-Methyl-2-
propanesulfinamide

Ti(OEt)4
α-Aminonitrile (4)Et2AlCN N-Sulfinyl amino amide (5)H2O2, K2CO3 (S)-2-Amino-4-methylheptanamide (6)HCl
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Caption: Overall synthetic route for (S)-2-Amino-4-methylheptanamide.
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Caption: Proposed transition state for the diastereoselective cyanide addition.

Discussion
The choice of Ellman's auxiliary is predicated on its extensive successful application in the

asymmetric synthesis of a wide variety of chiral amines. The condensation with the aldehyde in

the presence of a Lewis acid like titanium(IV) ethoxide efficiently forms the N-sulfinylimine. The

subsequent diastereoselective addition of a cyanide source, such as diethylaluminum cyanide,

proceeds through a well-ordered, six-membered chair-like transition state, which accounts for

the high diastereoselectivity observed in similar systems.[3] The hydrolysis of the nitrile to the

primary amide under basic peroxide conditions is a mild and effective method.[4] Finally, acidic

cleavage of the N-sulfinyl group provides the target amine with high fidelity.[5]

Conclusion
This application note details a reliable and highly stereoselective method for the synthesis of

chiral 2-Amino-4-methylheptanamide. The protocols are designed to be accessible to

researchers with a solid background in synthetic organic chemistry. The use of a well-
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established chiral auxiliary provides a predictable and high degree of stereocontrol, making this

a valuable methodology for the preparation of this and related chiral α-amino amides for

applications in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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